Indium oxide

Description

Structure

2D Structure

Properties

IUPAC Name |

indium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2In.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXISJQVUVHSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

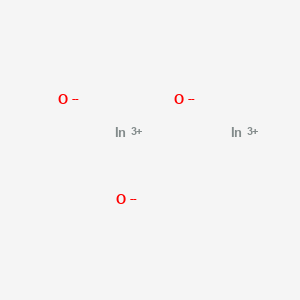

[O-2].[O-2].[O-2].[In+3].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

In2O3 | |

| Record name | indium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893857 | |

| Record name | Indium(3+) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale yellow solid; [Merck Index] Yellow odorless powder; [MSDSonline] | |

| Record name | Indium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1312-43-2, 12672-71-8 | |

| Record name | Indium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium oxide (In2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indium(3+) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diindium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OO9KME22D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Fabrication Techniques for Indium Oxide Materials

Vapor Phase Deposition Techniques for Indium Oxide Thin Films

Vapor phase deposition (VPD) encompasses a family of processes where a material is transported in a vapor state from a source to a substrate, where it condenses or reacts to form a solid thin film. These techniques are broadly categorized into physical vapor deposition (PVD) and chemical vapor deposition (CVD).

Physical Vapor Deposition (PVD) of this compound Films

Physical vapor deposition methods involve the generation of vapor from a solid source material through physical means, such as heating or sputtering.

Sputter Deposition of this compound

Sputter deposition is a widely utilized PVD technique for producing high-quality this compound and indium tin oxide (ITO) thin films. kindle-tech.commdpi.com This process involves bombarding a target material (this compound or a mixture of indium and tin oxides) with energetic ions, typically argon, in a vacuum chamber. aip.orgmdpi.com The ion bombardment ejects atoms from the target, which then travel and deposit onto a substrate, forming a thin film. mdpi.com

The properties of the sputtered films are highly sensitive to various process parameters. mdpi.com Key parameters include:

Oxygen Flow Rate: The amount of oxygen introduced during deposition significantly influences the film's properties. mdpi.comjkps.or.kr

Substrate Temperature: Higher substrate temperatures generally promote crystallization and can affect the film's electrical and optical characteristics. jkps.or.kr

Sputtering Power and Pressure: These parameters control the deposition rate and the energy of the sputtered particles. jkps.or.kr

Research has shown that by carefully controlling these parameters, the structural, morphological, optical, and electrical properties of the In₂O₃ films can be tailored for specific applications. For instance, reactive DC magnetron co-sputtering has been used to prepare In-Sn oxide thin films with a wide range of compositions. mdpi.com Post-deposition annealing can further modify the film properties. researchgate.net

Table 1: Influence of Process Parameters on Sputtered this compound Films

| Parameter | Influence on Film Properties | Reference |

|---|---|---|

| Oxygen Flow Rate | Controls and influences layer properties, including crystallinity and optoelectronic characteristics. For oxygen flow between 3–4 sccm, high-quality crystalline layers with excellent optoelectronic properties were obtained. | mdpi.com |

| Substrate Temperature | An increase in substrate temperature leads to an increase in grain size and a decrease in surface roughness. The surface resistance decreases with increasing substrate temperature. | jkps.or.kr |

| Post-Deposition Annealing | Annealing in reducing atmospheres can improve crystallinity and lead to a partial cubic to rhombohedral phase transition. | researchgate.net |

Electron Beam Evaporation for this compound Coatings

Electron beam evaporation is another PVD technique that utilizes a high-energy electron beam to heat and vaporize the source material, which then condenses on the substrate. kindle-tech.comuniversitywafer.com This method is particularly effective for materials with high melting points and allows for high deposition rates and precise control over film thickness. kindle-tech.comuniversitywafer.com

For the deposition of indium tin oxide (ITO), a common variant of this compound, the process typically involves the evaporation of ITO granules in a vacuum environment. google.com An ion source providing oxygen is often operated simultaneously to ensure the proper stoichiometry and transparency of the resulting film. google.com The properties of the deposited films can be tuned by adjusting parameters such as the evaporation rate and the oxygen ion current density. google.com

Recent advancements have explored the use of glancing angle deposition (GLAD) in conjunction with electron beam evaporation to create nanostructured ITO films. thaiscience.info This technique involves depositing material onto a tilted and rotating substrate, leading to the formation of nanorods. thaiscience.info These nanostructured films have been shown to exhibit higher optical transmittance compared to dense films. thaiscience.info

Table 2: Parameters for Electron Beam Evaporation of Indium Tin Oxide

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Source Material | Indium tin oxide (ITO) pellets (e.g., 90 wt% In₂O₃, 10 wt% SnO₂) | thaiscience.info |

| Base Pressure | 3 × 10⁻⁶ Torr | thaiscience.info |

| Working Pressure (with Ar and O₂) | 2 × 10⁻⁵ Torr | thaiscience.info |

| Deposition Rate | 0.2 nm/s | thaiscience.info |

| Glancing Angle (for nanorods) | 85° | thaiscience.info |

Chemical Vapor Deposition (CVD) of this compound

Chemical vapor deposition involves the reaction of precursor gases on a heated substrate to form a solid film. This method offers excellent control over film composition and microstructure.

Ultrasonic Spray CVD of this compound Films

Ultrasonic spray CVD is a cost-effective and scalable technique for depositing this compound thin films. cerist.dzjos.ac.cn In this process, an ultrasonic atomizer generates a fine aerosol of a precursor solution, which is then transported by a carrier gas to a heated substrate. jos.ac.cnresearchgate.net The precursor decomposes and reacts on the substrate surface to form the In₂O₃ film.

The properties of the films are strongly dependent on deposition parameters such as the solution flow rate, substrate temperature, and deposition time. cerist.dzjos.ac.cn Studies have shown that by varying the solution flow rate, the growth rate and, consequently, the structural, optical, and electrical properties of the films can be controlled. cerist.dz For instance, an increase in the growth rate can lead to a change in the preferential crystallographic orientation from the (222) to the (400) plane. cerist.dz

Table 3: Effect of Growth Rate on Ultrasonic Sprayed In₂O₃ Films

| Solution Flow Rate (mL/h) | Crystallite Size (nm) | Optical Band Gap (eV) | Electrical Resistivity (10⁻² Ω·cm) | Reference |

|---|---|---|---|---|

| 20 | 26 | 3.93 | 20 | cerist.dz |

| 60 | 32 | 3.62 | 5.5 | cerist.dz |

Metalorganic Chemical Vapor Deposition (MOCVD) for this compound Rod-Like Structures

Metalorganic Chemical Vapor Deposition (MOCVD) is a versatile CVD technique that uses metalorganic compounds as precursors. wikipedia.org It is widely used for growing high-quality single-crystal and polycrystalline thin films and nanostructures. wikipedia.orgscientific.net

The synthesis of this compound rod-like structures has been successfully achieved using MOCVD. scientific.netresearchgate.net In a typical process, a metalorganic indium precursor, such as trimethylindium (B1585567) or triethylindium, and an oxygen source are introduced into a reactor containing a heated substrate. scientific.netresearchgate.net The morphology of the resulting In₂O₃ structures is highly dependent on the deposition temperature. scientific.net Research has demonstrated that by increasing the deposition temperature, the morphology can be changed from a film-like structure to an array of one-dimensional rod-like structures. scientific.net These rod-like structures, prepared at temperatures around 350°C, have been found to possess a crystalline cubic structure with a preferential growth direction along the alfa-chemistry.com axis. scientific.netresearchgate.net

Table 4: MOCVD Parameters for this compound Structures

| Parameter | Condition | Resulting Structure | Reference |

|---|---|---|---|

| Precursors | Triethylindium (TEI) and Oxygen | Film-like to rod-like structures | researchgate.net |

| Deposition Temperature | Lower temperatures | scientific.net | |

| 350°C | scientific.net |

Atomic Layer Deposition (ALD) for this compound Thin Films

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that enables the growth of conformal, high-quality this compound (In₂O₃) films with precise thickness control at the atomic level. sciopen.com This method is based on sequential, self-limiting surface reactions. purdue.eduarxiv.org For In₂O₃ deposition, various precursors and oxygen sources have been investigated.

One approach involves the use of cyclopentadienyl (B1206354) indium (InCp) and hydrogen peroxide (H₂O₂). This process is effective at relatively low temperatures, between 160–200 °C, yielding a stable growth rate of 1.4–1.5 Å/cycle. researchgate.net Another well-studied method employs trimethylindium (TMIn) as the indium precursor. While various oxygen sources like O₂, deionized H₂O, and H₂O₂ have been tested with TMIn, only ozone (O₃) has been shown to produce viable and sustained In₂O₃ growth. anl.govacs.org The TMIn/O₃ process operates within a deposition temperature range of 100–200 °C, with a nearly constant growth per cycle of 0.46 Å/cycle. anl.govacs.org At higher temperatures, the thermal decomposition of TMIn can lead to an increased growth rate. anl.govacs.org

A different thermal ALD process utilizes a homoleptic indium(III) triazenide precursor in conjunction with water (H₂O). rsc.org This method exhibits a self-limiting growth window between approximately 270 and 385 °C, with a higher growth per cycle of about 1.0 Å. rsc.org The resulting films are polycrystalline cubic In₂O₃ with low impurity levels. rsc.org

The choice of precursors and deposition temperature influences the properties of the resulting In₂O₃ films, such as crystallinity, surface roughness, and electrical characteristics. researchgate.netanl.gov For instance, using InCp and H₂O₂, the surface roughness tends to increase with higher deposition temperatures due to enhanced crystallization. researchgate.net

Table 1: Comparison of ALD Processes for this compound Thin Films

| Indium Precursor | Oxygen Source | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Resulting Film Properties |

|---|---|---|---|---|

| Cyclopentadienyl indium (InCp) | Hydrogen peroxide (H₂O₂) | 160–200 | 1.4–1.5 | Stable growth, surface roughness increases with temperature. researchgate.net |

| Trimethylindium (TMIn) | Ozone (O₃) | 100–200 | ~0.46 | Dense, pure films with high uniformity. anl.govacs.org |

| Indium(III) triazenide | Water (H₂O) | 270–385 | ~1.0 | Polycrystalline cubic In₂O₃ with low resistivity. rsc.org |

Scaled this compound Transistor Fabrication via ALD

The precise control offered by ALD has enabled the fabrication of high-performance, scaled this compound transistors. purdue.eduresearchgate.net Researchers have successfully produced In₂O₃ transistors with channel lengths (Lch) as short as 8.0 nm, channel thicknesses (Tch) down to 0.50 nm, and equivalent dielectric oxide thicknesses (EOT) as low as 0.84 nm. purdue.eduarxiv.orgresearchgate.net These scaled dimensions, combined with low contact resistance, allow the devices to achieve impressive on-state currents (ID,max) of 3.1 A mm⁻¹ at a drain voltage (VDS) of 0.5 V and transconductance values (gm) of 1.5 S mm⁻¹ at a VDS of 1.0 V. purdue.edu

A typical fabrication process for these scaled transistors involves a low thermal budget, often around 225 °C, making it compatible with back-end-of-line (BEOL) processing in integrated circuits. purdue.eduarxiv.orgpurdue.edu The process generally starts with the deposition of a gate insulator, such as hafnium oxide (HfO₂), using ALD with precursors like tetrakis(dimethylamino)hafnium (TDMAHf) and H₂O. arxiv.orgpurdue.edu Subsequently, the In₂O₃ channel layer is deposited by ALD using precursors like trimethylindium (TMIn) and H₂O. arxiv.orgpurdue.edu This layer-by-layer growth mechanism results in atomically smooth and uniform thin films, which is crucial for suppressing carrier scattering and improving device performance. purdue.eduarxiv.org

Table 2: Performance of Scaled ALD this compound Transistors

| Parameter | Value | Reference |

|---|---|---|

| Channel Length (Lch) | Down to 8.0 nm | purdue.eduresearchgate.net |

| Channel Thickness (Tch) | Down to 0.50 nm | purdue.eduarxiv.org |

| Equivalent Oxide Thickness (EOT) | Down to 0.84 nm | purdue.eduarxiv.org |

| On-State Current (ID,max) | 3.1 A mm⁻¹ at VDS = 0.5 V | purdue.edu |

| Transconductance (gm) | 1.5 S mm⁻¹ at VDS = 1.0 V | purdue.edu |

| Thermal Budget | ~225 °C | arxiv.org |

Development of Atomically Thin Amorphous this compound Semiconductor Films

Recent advancements have focused on creating atomically thin amorphous this compound semiconductor films, a critical step for next-generation electronics. mdpi.comarxiv.org ALD is a key technology in this area, enabling the deposition of In₂O₃ films with thicknesses down to the sub-nanometer regime (e.g., 0.7 nm). arxiv.orgarxiv.org A significant finding is that these ultrathin In₂O₃ films grown by ALD are amorphous, in contrast to the polycrystalline nature of thicker films deposited by methods like sputtering. arxiv.org This amorphous nature is attributed to thickness-dependent crystallinity. arxiv.org

The ability to produce uniform, atomically thin amorphous films is advantageous for transistor applications. purdue.eduarxiv.org The smooth surface minimizes roughness-related carrier scattering, and the high electron density in these thin channels facilitates low-resistivity contacts. purdue.eduarxiv.org These properties have led to the development of high-performance transistors with high field-effect mobility (>100 cm² V⁻¹ s⁻¹). purdue.eduarxiv.org The development of these films is also being explored through solution-based processes, which offer a potential low-cost manufacturing alternative. mdpi.com

Plasma-Assisted Molecular Beam Epitaxy (MBE) of this compound Thin Films

Plasma-Assisted Molecular Beam Epitaxy (PA-MBE) is another technique used for growing high-quality, single-crystal thin films of In₂O₃. scispace.comaip.org This method allows for epitaxial growth, where the crystal lattice of the deposited film aligns with that of the substrate. scispace.com

In a typical PA-MBE process, indium is evaporated from a standard effusion cell, while an oxygen plasma source supplies activated oxygen. scispace.comaip.org For example, high-quality In₂O₃(100) thin films have been grown on yttria-stabilized zirconia (YSZ)(100) substrates at a temperature of 650 °C. scispace.com The growth of (001)-oriented In₂O₃ can be challenging due to the tendency to form rough surfaces with {111} facets under oxygen-rich conditions. aip.org However, it has been demonstrated that using indium-rich growth conditions can alter the surface thermodynamics, allowing for the growth of smooth, unfacetted In₂O₃(001) films. aip.org In this scenario, the surface indium acts as a surfactant. aip.org

A variant known as suboxide molecular beam epitaxy (S-MBE) utilizes an In₂O source instead of elemental indium. paradim.org This approach has been shown to produce epitaxial In₂O₃ films with exceptional crystal quality at temperatures below 450 °C, making it suitable for BEOL applications. paradim.orgresearchgate.net

Solution-Based Processing of this compound Materials

Solution-based processing offers a scalable and cost-effective alternative to vacuum-based deposition techniques for creating this compound materials. mdpi.com These methods are particularly attractive for large-area electronics. mdpi.com

Solution-Deposited Ultrathin Amorphous this compound Semiconductors

High-performance thin-film transistors (TFTs) have been successfully fabricated using solution-deposited ultrathin amorphous this compound (InOₓ) semiconductors. mdpi.com In this method, the thickness of the InOₓ film can be precisely controlled by adjusting the molarity of the precursor solution. mdpi.com This allows for the deposition of uniform layers with thicknesses ranging from approximately 1.95 to 5.51 nm. mdpi.com

Despite being processed at a low temperature of 300 °C, these solution-processed InOₓ TFTs exhibit excellent electrical characteristics. mdpi.com For an optimized InOₓ thickness of around 3.12 nm, devices have demonstrated a high field-effect mobility of 13.95 cm² V⁻¹ s⁻¹ and a remarkable on/off current ratio of 1.42 × 10¹⁰. mdpi.com The performance is attributed to the low surface roughness and appropriate carrier concentration of the atomically thin InOₓ layer. mdpi.com

Table 3: Performance of Solution-Deposited Amorphous InOₓ TFTs

| InOₓ Thickness (nm) | Field-Effect Mobility (μFE) (cm² V⁻¹ s⁻¹) | On/Off Current Ratio (Ion/off) |

|---|---|---|

| ~3.12 | 13.95 | 1.42 × 10¹⁰ |

Data obtained from devices processed at 300 °C. mdpi.com

Water Etchant-Based Photopatterning for this compound Thin Film Deposition

A sustainable and effective method for patterning solution-processed oxide films involves a water etchant-based photopatterning technique. mdpi.comresearchgate.net This approach is compatible with the solution deposition of high-quality InOₓ semiconductors. mdpi.com The process begins with spin-coating an InOₓ precursor solution onto a substrate. mdpi.commdpi.com After a soft bake, a mask is used for selective exposure to ultraviolet (UV) light in a nitrogen environment. mdpi.commdpi.com

The UV irradiation induces a photochemical reaction in the exposed areas. mdpi.com Subsequently, the substrate is developed using deionized water as an etchant, which dissolves the non-irradiated regions of the film. researchgate.netmdpi.com This process not only patterns the semiconductor but also promotes a hydrolysis reaction in the irradiated areas, leading to the formation of low-defect oxide patterns. researchgate.net This "green" patterning technique, using only UV light and water, can significantly improve the electrical properties and uniformity of the resulting InOₓ TFTs compared to non-patterned devices. researchgate.netrsc.org

Solution Processes for Doped this compound Transparent Conducting Oxides

Solution-based processes offer a cost-effective and scalable alternative to physical vapor deposition techniques for producing doped this compound transparent conducting oxides (TCOs). These methods allow for careful control over chemical composition and are suitable for large-area deposition without the need for expensive vacuum equipment. aip.orgscirp.org

Common solution processes include sol-gel, solution combustion synthesis (SCS), and spin coating.

Sol-Gel Method: This technique involves the creation of a 'sol' (a colloidal solution of solid particles) which then undergoes a transition to a 'gel' phase. For tin-doped this compound (ITO), a typical process involves mixing indium chloride and dihydrate tin chloride in methanol (B129727). aip.org The solution is stirred, stabilized with an acid like hydrochloric acid, and then aged for gelation. aip.org The resulting gel can be deposited as a thin film via spin coating. aip.orgiaea.org Subsequent annealing is crucial; for instance, annealing at 650 °C can yield films with high transparency (~75%). aip.org Other dopants like Molybdenum (Mo) and rare-earth elements (Eu³⁺, Gd³⁺, Ho³⁺) can also be incorporated using sol-gel methods, starting with precursors like indium nitrate (B79036) and the respective dopant salts. scientific.netresearchgate.net

Solution Combustion Synthesis (SCS): This method utilizes an exothermic redox reaction between, for example, metal nitrates (oxidizers) and an organic fuel. It has been effectively used to produce hafnium (Hf)-doped this compound thin films. mdpi.com In a typical SCS process, indium (III) nitrate hydrate (B1144303) is dissolved in a solvent like 1-methoxy-2-propanol, with Hafnium(IV) chloride added as the dopant source. mdpi.com This precursor solution is then spin-coated onto a substrate and annealed. The combustion process facilitates the formation of the metal oxide at lower temperatures than traditional annealing. mdpi.com Optimized Hf-doped In₂O₃ films produced by SCS and annealed at 400 °C show high transparency and a bulk resistivity of 5.73 × 10⁻² Ω·cm, which can be further improved to 3.95 × 10⁻³ Ω·cm with rapid thermal annealing (RTA) at 600 °C. mdpi.comunl.pt

Spin Coating: This is a common deposition technique for solution-based precursors. A small amount of the precursor solution is applied to the center of a substrate, which is then spun at high speed. Centrifugal force spreads the solution, creating a thin film. The process can be repeated to create multi-stacked layers, which can increase film thickness and improve electrical properties. acs.orgspiedigitallibrary.org For instance, multilayer ITO nanoparticle films created by spin coating can achieve a low sheet resistance of 14 Ω/sq and high optical transmittance of 88% after annealing. acs.org

The properties of solution-processed TCO films are highly dependent on the dopant concentration and post-deposition annealing conditions (temperature, time, and atmosphere). unl.ptacs.org For example, tin atoms substitute indium atoms during annealing, creating oxygen vacancies and generating free electrons that enhance conductivity. aip.org

Nanostructure Synthesis of this compound

The synthesis of this compound nanostructures has garnered significant attention due to their unique properties and applications in fields like gas sensing and electronics. thaiscience.infomdpi.com Various methods have been developed to fabricate different morphologies, including nanowires, nanorods, and nanoparticles.

Fabrication of this compound Nanowires

This compound (In₂O₃) nanowires can be synthesized through several methods, including chemical vapor deposition (CVD) and template-assisted techniques.

Chemical Vapor Deposition (CVD): This is a widely used method for growing high-density, single-crystalline In₂O₃ nanowires. mdpi.com The process often follows a vapor-liquid-solid (VLS) growth mechanism, where a metal catalyst (commonly gold) is used. mdpi.comtku.edu.tw In a typical setup, In₂O₃ powder is used as the source material and heated to high temperatures (e.g., 900-980 °C) in a tube furnace under a carrier gas flow like nitrogen. mdpi.comtku.edu.twresearchgate.net The source material vaporizes and then condenses on the catalyst-coated substrate, leading to the growth of nanowires. Nanowires with average diameters of 50 nm and lengths exceeding 30 µm have been successfully synthesized using this method. mdpi.com

Extrusion Molding Process: A simple method for producing both indium-tin alloy and oxide nanowires involves using an Anodic Aluminum Oxide (AAO) template. scientific.net Eutectic indium-tin bulk material is injected into the nanopores of the AAO template. After dissolving the template, the alloy nanowires are collected. scientific.netmyu-group.co.jp To obtain oxide nanowires, these alloy nanowires are subsequently oxidized by heat treatment in the air at a temperature below their melting point. scientific.net This process can yield crystalline indium-tin oxide and this compound nanowires with diameters of 90-110 nm and lengths of 2-20 µm. scientific.net

Synthesis of Porous this compound Nanorods

Porous In₂O₃ nanorods are of interest for applications such as gas sensing, where a high surface area is advantageous. researchgate.net Synthesis methods often involve a two-step process: the formation of a precursor material followed by calcination.

Hydrothermal Method: Porous In₂O₃ nanorods can be fabricated using a low-cost hydrothermal method. researchgate.net This process is followed by a heat treatment to obtain the final porous structure. This technique has been shown to produce high-quality nanorods with diameters of approximately 10 nm and lengths of 40 nm, featuring nanopores around 1.9 nm in size. researchgate.net

Sol-Gel and Aging Process: Another approach involves preparing indium hydroxide (B78521) through a sol-gel and aging process at low temperatures, often in the presence of a surfactant like sodium dodecyl sulfate (B86663) (SDS). jmst.org The resulting indium hydroxide is then calcinated to form porous this compound nanorods. jmst.org A facile reflux method has also been used to synthesize porous nanorods with diameters of 10-20 nm and lengths of 70-100 nm. atlantis-press.com

Development of this compound Nanoparticles

A variety of techniques exist for the preparation of In₂O₃ nanoparticles, including polymerized complex methods, sol-gel synthesis, and pulsed laser ablation. thaiscience.infomdpi.com

Polymerized Complex Method: This simple method uses indium (III) nitrate and polyvinylpyrrolidone (B124986) (PVP) as starting materials. thaiscience.info The precursors are mixed and then calcined at temperatures ranging from 450 to 600 °C for several hours. The calcination temperature directly affects the morphology and size of the resulting In₂O₃ nanoparticles, with typical particle sizes ranging from 12 to 25 nm. thaiscience.info

Sol-Gel Synthesis: The sol-gel method is a common low-temperature route to synthesize In₂O₃ nanoparticles. aip.org The process typically involves dissolving an indium precursor, such as indium nitrate, to form a sol, which is then processed to obtain the nanoparticles. aip.orgrsc.org

Extraction-Calcination: High-purity In₂O₃ nanoparticles can be recovered from scrap materials like indium tin oxide substrates. mdpi.comnih.gov The process involves acidic leaching, followed by liquid-liquid extraction with a phosphine (B1218219) oxide extractant. The organic phase containing the indium complex is then combusted in a furnace (e.g., at 500 °C) to produce the nanoparticles. mdpi.com

Pulsed Laser Ablation: In this method, a high-purity indium metal target is ablated by a pulsed laser in a controlled atmosphere. acs.org This technique can produce nanocrystalline this compound particles with a cubic crystal structure and very small mean diameters, for example, around 6.6 nm. acs.org

Control of Growth Parameters and Their Influence on this compound Material Characteristics

The characteristics of this compound materials are profoundly influenced by the parameters controlled during the growth process. The choice of substrate and its temperature, in particular, play a critical role in determining the structural and morphological properties of the resulting films and nanostructures.

Substrate Temperature Effects on this compound Morphology

The temperature of the substrate during deposition is a key parameter that dictates the final properties of this compound thin films, including crystallinity, grain size, surface roughness, and electrical resistivity.

Films deposited at low temperatures, such as room temperature or below, tend to be amorphous or contain nanocrystalline inclusions within a dominant amorphous phase. aip.orgacs.orgmatec-conferences.org For instance, films deposited at temperatures of 0 °C and below can be X-ray amorphous. acs.org As the substrate temperature is increased, the deposited films transition from amorphous to polycrystalline. aip.orgmdpi.com

The effects of substrate temperature on In₂O₃ film properties are summarized below:

| Deposition Technique | Substrate Temperature Range (°C) | Effect on Crystallinity & Grain Size | Effect on Morphology & Roughness | Other Observations |

| Liquid-Delivery MOCVD aip.org | 200 – 400 | All films show a preferred cambridge.org orientation. Grain size increases from 21 to 33 nm with temperature. aip.org | Crystallinity increases at higher deposition temperatures. aip.org | Carrier concentration decreases and resistivity increases with increasing temperature. aip.org |

| Reactive Magnetron Sputtering doaj.org | Room Temp – 510 | Amorphous at room temperature. At 200 °C, polycrystalline appearance with grains 50-120 nm in size. At higher temps (400-510°C), strongest (222) texture with largest grain size. doaj.org | At low temps (≤100 °C), surface is uniform. At 270 °C, surface consists of crystallites with a mean size of about 100 nm. doaj.org | Film density increases from 82% of bulk value at RT to 93.4% at 200 °C. doaj.org |

| Atomic Layer Deposition (ALD) mdpi.com | 115 – 250 | Amorphous at 115 °C. Mixed amorphous/nanocrystalline at 150 °C. Polycrystalline cubic structure at ≥200 °C. Grain size increases from 51.8 nm at 200 °C to 58.2 nm at 250 °C. mdpi.com | Smooth surface at 115-150 °C. Increased grain size and agglomeration at ≥200 °C. mdpi.com | Film growth rate increases significantly with temperature. mdpi.comacs.org |

| Spray Pyrolysis | 400 - 500 | Crystallite size increases with deposition temperature. | Root mean square (rms) roughness decreases with increasing substrate temperature due to increased adatom mobility. | Optical band gap decreases with increasing substrate temperature. |

| Reactive Pulsed Laser Deposition | Room Temp - 70 | Formation of In₂O₃ molecules is enhanced by decreasing substrate temperature to 50°C. | At room temperature, films have a dark, metallic appearance. At 50°C, light yellow particulates are observed. | High transparency (~85%) decreases sharply with increasing temperature. |

Generally, higher substrate temperatures provide more thermal energy to the adatoms, increasing their surface mobility. This allows them to arrange into a more ordered, crystalline structure, leading to larger grain sizes. aip.orgmdpi.com However, this can also lead to increased agglomeration and changes in surface roughness. mdpi.com The optimal temperature depends on the specific deposition technique and the desired film properties.

Oxygen Pressure Influence on this compound Film Growth

The partial pressure of oxygen during the deposition process is a critical parameter that significantly influences the structural, electrical, and optical properties of this compound (In₂O₃) films. unizar.esmissouristate.edubohrium.com Variations in oxygen pressure affect the stoichiometry, crystal structure, and defect concentration in the films, which in turn dictate their performance in various applications. unizar.esaip.org

The concentration of charge carriers in this compound films is heavily dependent on the oxygen partial pressure during growth. acs.org An increase in oxygen pressure generally leads to a decrease in the carrier concentration. unizar.esacs.org This is attributed to the reduction of oxygen vacancies, which act as donors of free electrons. aip.org Studies have shown that by varying the oxygen pressure, the electrical resistivity of this compound films can be modulated by several orders of magnitude. For instance, in pulsed laser deposition (PLD) of this compound films, increasing the O₂ pressure from 0.0004 to 1 mbar resulted in a systematic increase in resistivity. unizar.es Similarly, for indium molybdenum oxide thin films, resistivity increased by about four orders of magnitude when the oxygen partial pressure was raised. researchgate.net

The structural properties of this compound films are also sensitive to the oxygen pressure during deposition. The crystallinity of the films can be influenced, and in some cases, different phases of this compound or related compounds may form depending on the oxygen content. researchgate.net For example, in the case of heavily indium-doped tin-oxide films, samples prepared with lower oxygen pressures (10–20%) exhibited metallic properties with coexisting indium stannide and In-Sn-O peaks, while those prepared at higher oxygen pressures (above 20%) showed an amorphous structure with SnO₂ and SnO phases.

The optical properties, such as transparency, are also affected by the oxygen partial pressure. Generally, a higher oxygen pressure, leading to better stoichiometry, can improve the transparency of the films in the visible spectrum. unizar.esresearchgate.net For instance, indium molybdenum oxide films showed an increase in average visible transmittance from 30.54% to a maximum of 80.47% as the oxygen partial pressure was increased. researchgate.net However, the relationship is not always linear and depends on the specific deposition technique and other parameters. psu.ac.th The optical band gap of the films can also be tuned by varying the oxygen pressure. missouristate.eduresearchgate.net

The interplay between oxygen pressure and other growth parameters like temperature is also crucial. For tungsten-doped this compound films, while electrical properties were strongly dependent on both growth temperature and oxygen pressure, the transparency was more significantly influenced by the growth temperature. iaea.org

Interactive Data Table: Effect of Oxygen Partial Pressure on this compound Film Properties

| Deposition Method | Oxygen Partial Pressure | Resulting Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Key Structural/Optical Finding | Reference |

| Pulsed Laser Deposition | 0.0004 to 1 mbar | Increases systematically | Decreases | High transparency (>80%) maintained | unizar.es |

| DC Pulse Sputtering (In-SnOₓ) | 10-20% | 5.5x10⁻³ - 2x10⁻⁴ | 3.5x10²¹ - 5.1x10²² | Metallic properties with In₀.₂Sn₀.₈ and ITO peaks | |

| DC Pulse Sputtering (In-SnOₓ) | >20% | Increases significantly to 9.4 | Decreases dramatically to 6.5x10¹⁶ | Amorphous structure with SnO₂ and SnO phases | |

| RF Sputtering (In-M-O) | 1.5x10⁻³ to 3.5x10⁻³ Pa | 7.9x10⁻³ to 7.6x10¹ | 1.77x10²⁰ to 2.31x10¹⁶ | Average visible transmittance increased from 30.54% to 80.47% | researchgate.net |

| Reactive Evaporation | 0.133 Pa (optimum) | ~10⁻³ | Not specified | b.c.c. structure with preferred <400> orientation | researchgate.net |

| DC Magnetron Sputtering (ITO) | 0 to 3 Pa | Increases with pressure | Decreases with pressure | Mobility of ITO (100) films rapidly decreased with pressure | acs.org |

Advanced Structural and Defect Chemistry Investigations of Indium Oxide

Crystalline Structures and Polytypism of Indium Oxide

This compound can exist in multiple crystal structures, or polytypes, with the most common being the cubic bixbyite and a metastable rhombohedral phase. wikipedia.orgresearchgate.net The existence of these polymorphs allows for a range of physical properties beyond that of its most stable form. aps.org

The ground-state, or most stable, phase of this compound at ambient conditions is the cubic bixbyite structure. aps.orgaip.org This structure belongs to the space group Ia-3 (No. 206). wikipedia.orgacs.org The bixbyite structure is related to the fluorite-type, but with one-quarter of the anion sites vacant, creating what are known as "structural vacancies". researchgate.netacs.org

In the bixbyite unit cell, there are two distinct crystallographic sites for the indium (In) atoms, commonly referred to as the b-site and d-site. acs.org Specifically, the 80-atom conventional cell contains 8 indium atoms at the 8b Wyckoff position and 24 at the 24d position. researchgate.net All indium cations are coordinated to six oxygen atoms. acs.org However, the local symmetry differs: the In atoms at the b-sites have S₆ symmetry, while those at the d-sites have C₂ symmetry. aps.org The oxygen atoms are located at a single type of Wyckoff position (48e) and have tetrahedral coordination. aps.orgresearchgate.net

Table 1: Structural Parameters of Bixbyite this compound

| Property | Value |

|---|---|

| Crystal System | Cubic |

| Space Group | Ia-3 (No. 206) |

| Lattice Constant (a) | ~1.0117 nm |

| Formula Units (Z) | 16 |

| In Cation Sites | 8b, 24d |

| O Anion Sites | 48e |

This compound also exists in a metastable rhombohedral polymorph with a corundum-type structure. wikipedia.orgresearchgate.net This phase is typically synthesized under high-pressure and high-temperature conditions or through non-equilibrium growth methods like epitaxial growth on sapphire substrates. wikipedia.orgresearchgate.netresearchgate.net The rhombohedral phase belongs to the space group R-3c (No. 167). wikipedia.org In contrast to the bixbyite structure, the corundum phase contains only one type of indium site and one type of oxygen site. This polymorph has a calculated density of 7.31 g/cm³. wikipedia.org

Under the application of high pressure, cubic bixbyite In₂O₃ undergoes phase transitions. Experimental studies using high-pressure synchrotron radiation X-ray diffraction have shown a pressure-induced phase transition from the cubic (Ia-3) phase to the hexagonal corundum-type (R-3c) structure. aip.orgresearchgate.netaip.org The onset of this transition has been observed at pressures in the range of 12.8–15.3 GPa. researchgate.netaip.org The transition involves a volume change of approximately 4%. aip.orgaip.org

Further studies have indicated that at even higher pressures, other phases can emerge. For instance, a transition from the cubic phase to an orthorhombic phase with space group Pbcn has been reported at pressures above 31 GPa. researchgate.net Another transition from this orthorhombic phase to a different orthorhombic structure (Pnma) was observed above 40 GPa at 2000 K. researchgate.net Theoretical calculations had initially predicted the cubic-to-corundum transition to occur at a much lower pressure of around 3.8 GPa. aip.orgunit.no

First-principles calculations based on density functional theory (DFT) have been employed to investigate the relative stability of various low-energy this compound polytypes. acs.orgnih.gov Such studies analyze the physical, electrical, and thermodynamic features of numerous potential structures. acs.org

In one comprehensive study, 12 different low-energy polytypes were analyzed, spanning hexagonal, cubic, trigonal, monoclinic, and orthorhombic crystal systems. acs.org By comparing formation enthalpies and total energies, these computational studies confirm that the cubic bixbyite structure is the most thermodynamically stable phase. unit.noacs.org The rhombohedral (corundum-type) and other polytypes are higher in energy, confirming their metastable nature at ambient conditions. unit.noacs.org These theoretical investigations are crucial for understanding which new phases might be accessible and for predicting their properties. acs.orgnih.gov

High-Pressure Phase Transitions in this compound

Intrinsic Point Defects in this compound

The electrical properties of this compound, particularly its common n-type conductivity, are heavily influenced by intrinsic point defects. materialsmodeling.orgosti.gov These defects include vacancies (missing atoms), interstitials (extra atoms in the lattice), and antisites (atoms on the wrong lattice site). materialsmodeling.orgnih.gov Extensive studies using first-principles calculations have been conducted to understand the formation energies and electronic behavior of these defects. materialsmodeling.orgnih.govmaterialsmodeling.org

The unintentional n-type conductivity observed in undoped this compound has long been a subject of investigation. materialsmodeling.orgosti.gov It is now widely accepted, based on extensive theoretical and experimental evidence, that oxygen vacancies (Vₒ) are the primary intrinsic point defects responsible for this behavior. materialsmodeling.orgnih.govmaterialsmodeling.org

First-principles calculations have shown that oxygen vacancies act as shallow donor defects. materialsmodeling.orgnih.govmaterialsmodeling.org This means they introduce energy levels very close to the conduction band minimum, allowing electrons to be easily excited into the conduction band, thus creating free charge carriers. materialsmodeling.orgmaterialsmodeling.org These studies have also found that oxygen vacancies have a low formation energy, making them thermodynamically favorable to form, which explains the common non-stoichiometry of the material. materialsmodeling.orgnih.govmaterialsmodeling.org The concentration of these vacancies can be influenced by the oxygen partial pressure during material growth or annealing. osti.govaip.org While other defects like indium interstitials are also shallow donors, their formation energies are higher, making oxygen vacancies the more probable source of the intrinsic n-type conductivity. materialsmodeling.orguio.no

Table 2: Properties of Key Intrinsic Defects in this compound

| Defect Type | Role | Impact on Conductivity |

|---|---|---|

| Oxygen Vacancy (Vₒ) | Shallow Donor | Primary source of n-type conductivity. materialsmodeling.orgmaterialsmodeling.org |

| Indium Interstitial (Inᵢ) | Shallow Donor | Contributes to n-type conductivity but has a higher formation energy. materialsmodeling.orguio.no |

| Indium Vacancy (Vᵢₙ) | Acceptor | Can act as a compensation center, reducing n-type carriers. researchgate.net |

Oxygen Vacancies in this compound and Their Role in n-Type Conductivity

Compensation Mechanisms by Oxygen Vacancies in this compound

Oxygen vacancies (VO) in this compound (In₂O₃) have long been a subject of study due to their perceived role in the material's intrinsic n-type conductivity. However, recent research indicates a more complex behavior. While traditionally considered a source of conductivity, some studies suggest that oxygen vacancies may not be the primary origin of free electrons. aip.orgresearchgate.net

First-principles calculations have shown that oxygen vacancies act as double donors. researchgate.netweebly.com Despite this, their ability to contribute to conductivity is debated. Some theoretical models position the defect level created by an oxygen vacancy significantly below the conduction band minimum (CBM), suggesting that electrons from these vacancies cannot be easily excited into the conduction band to contribute to conductivity. aip.orgresearchgate.netkwansei.ac.jp Other calculations, employing different methodologies like GGA+U, propose that oxygen vacancies are shallow donors. materialsmodeling.orgresearchgate.net Hybrid density-functional calculations indicate that while the oxygen vacancy is the lowest-energy donor defect, it becomes electrically inactive when the Fermi level is approximately 0.1 eV or more above the CBM. researchgate.netosti.gov This implies that conductivity originating from oxygen vacancies would saturate at relatively low carrier concentrations. osti.gov

A crucial role of oxygen vacancies lies in their function as compensation centers. researchgate.netosti.gov In attempts to achieve p-type doping, for instance by introducing acceptor impurities like magnesium (Mg), oxygen vacancies can form and counteract the intended doping effect. osti.govresearchgate.net This compensation mechanism is a significant barrier to producing p-type In₂O₃. researchgate.netosti.gov The formation energy of oxygen vacancies is favorable in both oxygen-poor and oxygen-rich conditions when the Fermi level is near the valence band maximum, reinforcing their role in compensating acceptor dopants. osti.gov

The formation energy of a neutral oxygen vacancy has been reported with varying results depending on the calculation method. For example, DFT-GGA calculations yielded a formation energy of -1.07 eV in the O-poor limit, which was later corrected to 3.80 eV. osti.gov Another study calculated the energy required for the formation of a single oxygen vacancy to be approximately 3.19 eV. uio.no The clustering of oxygen vacancies is generally considered less energetically favorable than the formation of isolated single defects. uio.noacs.org

Indium Vacancies in this compound and Acceptor Characteristics

Indium vacancies (VIn) in this compound are characterized as triple acceptors. researchgate.netweebly.comrsc.org This means they can accept up to three electrons, which can lead to a reduction in n-type carrier concentration, acting as compensation centers in n-type In₂O₃. researchgate.netweebly.comresearchgate.net The formation energy of indium vacancies is lower in oxygen-rich conditions, particularly when the Fermi level is near the conduction band minimum (CBM). materialsmodeling.orgosti.gov

There are two non-equivalent indium sites in the bixbyite crystal structure of In₂O₃, denoted as the 8b and 24d sites. aip.orgweebly.com The formation energy of an indium vacancy at the 8b site (VIn1) is slightly lower than at the 24d site (VIn2), though the difference is small (0.1-0.2 eV). researchgate.net Under n-type conditions, the formation energy of VIn is at its lowest in the 3- charge state, making it an effective compensating acceptor. weebly.comresearchgate.net However, under indium-rich conditions, its formation energy remains high, making its formation unlikely. researchgate.net

Despite their acceptor nature, indium vacancies are not considered a viable source for creating p-type conductivity. researchgate.netweebly.comresearchgate.net This is due to their very high formation energy under p-type conditions (when the Fermi level is near the valence band maximum), even in the most favorable oxygen-rich environments. weebly.comresearchgate.net First-principles molecular orbital calculations have shown that indium vacancies form shallow acceptor levels just above the top of the valence band. aip.org However, the high energy required to create them prevents their use in achieving p-type doping. researchgate.net

Recent positron annihilation spectroscopy experiments have shown that annealing in oxygen can increase the concentration of indium vacancies. osti.gov Nevertheless, these vacancies are not the primary compensating acceptors in highly Sn-doped In₂O₃. science.gov

Anion Frenkel Pair Formation in this compound

Anion Frenkel pairs, consisting of an oxygen vacancy and an oxygen interstitial, are considered a significant form of ionic disorder in this compound. rsc.orgacs.org The formation energy of an anion Frenkel pair has been determined to be the lowest among the intrinsic ionic defects, with a calculated value of 3.2 eV per defect. acs.org This relatively low formation energy is attributed to the presence of intrinsic interstitial sites within the bixbyite lattice structure of In₂O₃. rsc.orgacs.org

The bixbyite structure is derived from the fluorite structure with one-quarter of the anion sites being structurally vacant. acs.org These inherent vacancies provide locations for interstitial oxygen atoms to occupy, facilitating the formation of anion Frenkel pairs. Some studies suggest that In₂O₃ exhibits a disorder of the anti-Frenkel type, where oxygen-related defects generally have lower formation energies than indium-related defects. materialsmodeling.org Thermodynamic calculations that consider the formation energies of various defect complexes, including Frenkel pairs, are used to predict their relative stabilities under different conditions of temperature and oxygen partial pressure. rsc.org

Schottky Defects in this compound

Schottky defects in this compound involve the creation of a stoichiometric number of vacancies of both cations (indium) and anions (oxygen). The formation of Schottky defects has a higher energy of formation compared to anion Frenkel pairs. acs.org

Calculations have placed the formation energy of a Schottky defect at 4.4 eV. acs.org This higher energy suggests that Schottky defects are less thermodynamically stable and therefore less prevalent than anion Frenkel pairs under normal conditions. acs.org While the Schottky formation energy is noted to decrease in high-pressure phases of this compound, it still remains above 4 eV at elevated pressures. acs.org In molecular dynamics simulations, Schottky defects were found to have the lowest diffusion activation energy compared to Frenkel defects and oxygen vacancies. mdpi.com

Indium Interstitial Defects in this compound

Indium interstitials (Ini) are considered a key native donor defect in this compound and a potential origin of its unintentional n-type conductivity. aip.orgresearchgate.netkwansei.ac.jp First-principles molecular orbital calculations have indicated that interstitial indium can create a shallow donor level close to the conduction band. aip.orgresearchgate.netkwansei.ac.jp This suggests that Ini can readily contribute electrons to the conduction band.

The formation energy of indium interstitials is relatively high in n-type In₂O₃, even under In-rich conditions. osti.gov However, some calculations suggest that indium interstitials are the most probable type of defect, with a formation energy of 1.50 eV. uio.no Due to low migration barriers, isolated indium interstitials are not expected to be stable and would likely diffuse and form complexes with other defects or impurities if introduced under non-equilibrium conditions. osti.gov

Extrinsic Defect Engineering and Doping in this compound

Tin Doping in this compound (ITO)

Tin-doped this compound (ITO) is a widely utilized transparent conducting oxide (TCO). depaul.eduanl.gov The high conductivity of ITO is achieved by substituting indium (In³⁺) ions with tin (Sn⁴⁺) ions. This substitution introduces extra electrons into the conduction band, leading to n-type conductivity.

The defect chemistry of ITO is often described by the model proposed by Frank and Köstlin. depaul.edu This model suggests that tin atoms substitute for indium and are often bound in neutral defect complexes with interstitial oxygen (Oi), specifically as (2SnIn•Oi''). depaul.eduacs.org A portion of these complexes are considered "reducible," meaning the interstitial oxygen can be removed under reducing conditions, which in turn frees two electrons and increases the carrier concentration. depaul.edu The formation of these neutral defect complexes can compensate for the SnIn donors, and this self-compensation mechanism can limit the maximum achievable carrier concentration. aip.orgaip.org

Experimental and theoretical studies have investigated the site preference for tin substitution. The bixbyite structure of In₂O₃ has two distinct cation sites, the b-site and the d-site. acs.organl.gov While some early models suggested a preference for the b-site, other calculations indicate that substitution at a d-site is energetically more favorable. rsc.orgresearchgate.net The clustering of tin dopants with oxygen interstitials is a key aspect of the defect structure, and the relative placement of these defects influences the material's electrical properties. depaul.edu The increase in lattice parameter with Sn doping is attributed to the electrostatic repulsion between the Sn• cations, which is not fully compensated by the oxygen interstitials. anl.gov

| Research Finding | Method | Conclusion |

| Oxygen vacancies become electrically inactive for Fermi levels ~0.1 eV or more above the CBM. researchgate.netosti.gov | Hybrid density-functional calculations | Conductivity from oxygen vacancies saturates at low carrier concentrations. osti.gov |

| Indium vacancies are triple acceptors. researchgate.netweebly.comrsc.org | First-principles calculations | They act as compensation centers in n-type In₂O₃. researchgate.netweebly.comresearchgate.net |

| Anion Frenkel pair formation energy is 3.2 eV per defect. acs.org | Mott-Littleton approach | This is the lowest energy ionic disorder, favored by intrinsic anion vacancy sites. rsc.orgacs.org |

| Schottky defect formation energy is 4.4 eV. acs.org | Interatomic pair potential | Less thermodynamically stable than anion Frenkel pairs. acs.org |

| Interstitial indium creates a shallow donor level. aip.orgresearchgate.netkwansei.ac.jp | First-principles molecular orbital calculation | A primary source of n-type conductivity, especially when associated with an oxygen vacancy. aip.orgresearchgate.netkwansei.ac.jp |

| Tin doping creates neutral (2SnIn•Oi'') defect complexes. depaul.eduacs.org | Frank and Köstlin model, DFT | These complexes compensate Sn donors, and removing Oi increases conductivity. depaul.edu |

Structural Impact of Sn Doping on this compound Lattice

Tin (Sn) is the most common dopant for In₂O₃, creating indium tin oxide (ITO), the industry-standard transparent conductor. The incorporation of tin into the this compound lattice induces several structural changes.

This compound crystallizes in a cubic bixbyite structure (space group Ia-3), which can be conceptualized as a 2 x 2 x 2 supercell of the fluorite structure with one-quarter of the anion sites vacant. rsc.org This results in two distinct cation sites, denoted as 8b and 24d in Wyckoff notation. rsc.org When tin is introduced, it substitutes for indium atoms. Theoretical calculations suggest that at low doping levels (below ~4 at. %), Sn dopants preferentially occupy the 8b sites. aip.org As the doping concentration increases, they begin to occupy the 24d sites as well, due to the saturation of the 8b positions. aip.org

The substitution of In³⁺ by Sn⁴⁺ introduces an excess positive charge, which can be compensated in a few ways, one of which is the incorporation of excess oxygen into the structural vacancies of the bixbyite lattice. aip.org This process can lead to an increase in the lattice parameter. The increase is attributed to the electrostatic repulsion between the Sn⁴⁺ cations, which is not fully compensated by the interstitial oxygen anions. anl.gov Consequently, reducing the oxygen partial pressure during or after deposition can lead to the removal of these interstitial oxygen anions, further expanding the lattice. anl.gov

| Parameter | Observation | References |

| Sn Dopant Site Preference | Preferentially 8b sites at low concentrations (<4 at. %), then 24d sites. | aip.org |

| Lattice Parameter | Increases with Sn doping due to electrostatic repulsion of Sn⁴⁺ ions. | anl.gov |

| Phase Purity | Maintains single-phase cubic bixbyite structure for Sn content up to 60 at. %. | aip.org |

Defect Clustering of Substitutional Tin and Interstitial Oxygen in ITO

The electrical conductivity of ITO is not solely dependent on the concentration of Sn dopants but is intricately linked to the formation of defect clusters involving substitutional tin (SnIn) and interstitial oxygen (Oi). The Frank and Köstlin model provides a foundational understanding of this phenomenon, postulating that Sn atoms cluster with interstitial oxygen to form neutral defect complexes, denoted as (2SnIn•Oi'')x. anl.govdepaul.edu

These defect clusters are categorized as "reducible" and "non-reducible". researchgate.net Reducible clusters are those where the interstitial oxygen is loosely bound and can be removed under reducing conditions (e.g., annealing in a vacuum or a reducing atmosphere). depaul.edu This removal process frees two electrons, thereby increasing the carrier concentration and enhancing conductivity. anl.govdepaul.edu Non-reducible clusters, on the other hand, bind the interstitial oxygen more tightly, even under highly reducing conditions. depaul.edu

First-principles density functional theory (DFT) calculations have provided further insight into the structure of these clusters. These studies show that the experimentally observed position of interstitial oxygen is plausible only when it is clustered with SnIn defects. depaul.edu The number of tin dopants in the vicinity of an interstitial oxygen atom significantly affects how strongly it is bound, a consequence of Coulombic interactions. researchgate.net It is postulated that oxygen interstitials become non-reducible when they are clustered with three or more SnIn defects. researchgate.net This aggregation of reducible clusters to share tin atoms occurs at higher doping levels. researchgate.net

Atomistic simulations have also been employed to investigate the energetics of these defect clusters. These studies have found that tin dopants preferentially substitute on the 24d crystallographic site in the bixbyite unit cell when clustered with an oxygen interstitial, which is in agreement with experimental findings. rsc.orgrsc.org

| Defect Cluster Type | Composition | Behavior under Reduction | References |

| Reducible | (2SnIn•Oi'')x | Decomposes, releasing electrons and increasing conductivity. | anl.govdepaul.edu |

| Non-reducible | Aggregates of (2SnIn•Oi'')x, possibly with ≥3 SnIn | Stable, does not contribute to increased conductivity. | researchgate.net |

Hafnium Doping in this compound

Hafnium (Hf) has been explored as a dopant for this compound. Similar to other dopants, Hf is expected to substitute for In³⁺ ions in the In₂O₃ lattice. The introduction of Hf can influence the structural properties of the resulting films. The specific effects of hafnium doping on the defect chemistry are an area of ongoing research.

Molybdenum Doping in this compound

Molybdenum (Mo) has emerged as a promising n-type dopant for In₂O₃, with studies showing that Mo-doped In₂O₃ (IMO) can exhibit high charge carrier mobilities. liverpool.ac.uk

X-ray diffraction (XRD) studies confirm that IMO thin films crystallize in the cubic bixbyite structure of In₂O₃, typically with a preferred orientation along the (222) plane. scientific.netresearchgate.net However, at higher Mo doping levels (e.g., 1.25 and 2 at. %), the preferred orientation can shift to the (400) plane. researchgate.net The introduction of Mo can also lead to changes in the film's microstructure, with some studies reporting nearly spherical morphology for thin films with grain sizes in the range of 20-40 nm. scientific.netresearchgate.net

The doping mechanism of Mo in In₂O₃ is a subject of interest. It is proposed that Mo⁶⁺ can substitute for In³⁺ ions in the lattice. researchgate.net For Mo dopant concentrations below 0.5 at. %, this substitution leads to an increase in carrier concentration. researchgate.net However, at higher concentrations, the solubility limit of Mo in In₂O₃ may be exceeded, leading to increased lattice distortion and electron scattering. researchgate.net

A key aspect of Mo doping is its effect on the electronic band structure. Unlike Sn, where the Sn 5s states hybridize with the In 5s states at the bottom of the conduction band, there is very little hybridization between the Mo 4d states and the In 5s states. acs.org This is because such interactions are symmetry-forbidden. As a result, the conduction path is spatially separated to some degree from the donor sites, leading to reduced ionized impurity scattering and consequently, enhanced carrier mobility compared to tin-doped this compound (ITO). acs.org Density functional theory calculations suggest that substitutional Mo traps two electrons in localized states within the bandgap, acting as a single-electron donor. acs.org

| Property | Observation with Mo Doping | References |

| Crystal Structure | Cubic bixbyite, preferred orientation can shift from (222) to (400) at higher doping. | scientific.netresearchgate.netresearchgate.net |

| Doping Mechanism | Mo⁶⁺ substitutes In³⁺, acting as a single-electron donor. | researchgate.netacs.org |

| Carrier Mobility | Enhanced due to reduced ionized impurity scattering. | acs.org |

| Electronic Structure | Minimal hybridization of Mo 4d and In 5s states at the conduction band minimum. | acs.org |

Zirconium Doping in this compound

Zirconium (Zr) is another effective n-type dopant for In₂O₃, forming zirconium-doped this compound (IZRO). The incorporation of Zr influences the material's structural and defect properties.

XRD analysis confirms that Zr-doped In₂O₃ maintains the cubic bixbyite-type structure of the host lattice. mrforum.com Density functional theory (DFT) calculations show a slight expansion of the lattice constant upon Zr doping. scispace.com For instance, substituting one of thirty-two In atoms with Zr (a doping concentration of 3.125%) was found to increase the lattice parameter from 10.30 Å to 10.31 Å. scispace.com Zirconium acts as a shallow donor by substituting In³⁺ with Zr⁴⁺, which generates one free electron per Zr atom. scispace.com

A key characteristic of zirconium is its strong binding affinity for oxygen. mdpi.com This property can be leveraged to control the concentration of oxygen vacancies, which are intrinsic defects in In₂O₃. By inhibiting the formation of oxygen vacancies, Zr doping can reduce the density of defect states. mdpi.comresearchgate.net This can lead to improved crystallinity of the In₂O₃ films. mdpi.com Studies have shown that Zr doping can improve the relative density of the films and that an optimal Zr concentration can minimize the number of oxygen vacancies. mdpi.com For example, a 10 at. % Zr doping concentration annealed at 400 °C was found to have the lowest number of oxygen vacancies. mdpi.com

| Property | Observation with Zr Doping | References |

| Crystal Structure | Maintains cubic bixbyite structure with a slight lattice expansion. | mrforum.comscispace.com |

| Doping Mechanism | Zr⁴⁺ substitutes In³⁺, acting as a shallow donor. | scispace.com |

| Defect Chemistry | Inhibits the formation of oxygen vacancies due to strong Zr-O bonding. | mdpi.comresearchgate.net |

| Crystallinity | Can improve crystallinity and relative density of the films. | mdpi.com |

Chromium Doping in this compound Diluted Magnetic Semiconductors

The introduction of transition metals like chromium (Cr) into In₂O₃ has been explored to induce diluted magnetic semiconductor (DMS) properties. The structural and magnetic properties of Cr-doped In₂O₃ are highly dependent on the synthesis conditions and dopant concentration.

X-ray diffraction studies have confirmed that Cr-doped In₂O₃ thin films can be grown in a single-phase cubic bixbyite structure with no detectable secondary phases of chromium or chromium oxides. mdpi.com This indicates that Cr ions are incorporated into the In₂O₃ host lattice. mdpi.comaip.org Structural analysis suggests that Cr ions substitute for In³⁺ sites. aip.org This substitution can lead to a decrease in the average grain size compared to pure In₂O₃ films. mdpi.com

The magnetic properties of Cr-doped In₂O₃ are a subject of debate. While some studies report room-temperature ferromagnetism, the origin of this behavior is not fully understood. mdpi.comaip.org One proposed mechanism is carrier-mediated ferromagnetism. However, observations of decreasing carrier concentration with increasing Cr doping, while ferromagnetism is still present, suggest that the ferromagnetism is not directly induced by mediated carriers. aip.org An alternative explanation is that the ferromagnetism originates from electrons bound in defect states associated with oxygen vacancies. aip.org The presence of oxygen vacancies in doped films has been revealed by X-ray photoelectron spectroscopy. mdpi.com The magnetic behavior can also be influenced by the growth conditions, such as the oxygen partial pressure during deposition, which in turn affects the concentration of oxygen vacancies. missouristate.edu

| Property | Observation with Cr Doping | References |

| Crystal Structure | Single-phase cubic bixbyite, with Cr substituting In³⁺ sites. | mdpi.comaip.org |

| Microstructure | Can lead to a decrease in average grain size. | mdpi.com |

| Magnetic Properties | Room-temperature ferromagnetism observed, but its origin is debated. | mdpi.comaip.org |

| Role of Defects | Oxygen vacancies are believed to play a crucial role in the observed ferromagnetism. | aip.org |

Bismuth Substitution in this compound

Bismuth (Bi) has also been investigated as a substituent in the this compound lattice. Studies on Bi-doped In₂O₃ (BIO) have shown that the resulting material can retain the fundamental structure of the host material while exhibiting modified properties.

Scanning electron microscopy (SEM) of Bi-doped In₂O₃ nanospheres has shown a similar morphology to pure In₂O₃ nanospheres, with diameters in the range of 500-800 nm. researchgate.net X-ray diffraction (XRD) patterns of as-synthesized BIO nanospheres correspond to the standard card of cubic In₂O₃, indicating that the introduction of bismuth does not alter the primary crystal structure. researchgate.net Energy-dispersive X-ray (EDX) analysis confirms the presence of Bi, In, and O, suggesting that the Bi element is incorporated into the In₂O₃ lattice. researchgate.net

The specific effects of Bi substitution on the defect chemistry and the electronic and optical properties of this compound are areas of ongoing investigation.

Surface Structure and Termination of this compound

The surface of this compound (In₂O₃) presents a complex landscape that is crucial for its application in catalysis, gas sensing, and electronics. The arrangement of atoms at the surface, which often differs from the bulk structure, dictates its chemical and physical properties.

Low Index Surfaces of this compound (e.g., (100), (110), (111))

This compound typically crystallizes in a body-centered cubic bixbyite structure. acs.orgwanggenerator.com The properties of its low-index surfaces—(100), (110), and (111)—have been investigated through theoretical and experimental methods.

Density functional theory (DFT) calculations have shown that the surface energies of these principal terminations follow the order γ(100) > γ(110) > γ(111). rsc.orgrsc.org This indicates that the (111) surface is the most thermodynamically stable. rsc.orgrsc.orgaip.org This finding is supported by experimental observations where (111) facets spontaneously form on other low-index terminations of epitaxially grown In₂O₃ single crystals. aip.org

The nature of these surfaces varies significantly:

The (100) surface is a type III polar surface, which requires reconstruction to suppress a surface dipole moment. researchgate.net This can involve micro-faceting, leading to either oxygen or indium terminations. researchgate.net The oxygen-terminated reconstructed (100) surface is energetically more favorable than the indium-terminated one. researchgate.net

The (110) surface is a non-polar, type I termination, composed of stacked charge-neutral layers. rsc.org

The (111) surface is also non-polar, but it is a type II quadrupolar termination. rsc.org It features a relaxed bulk termination and is known for its remarkable structural stability. tuwien.at It does not typically undergo reconstruction. tuwien.at

The work functions of these surfaces are also distinct, with calculated ionization potentials of 7.94 eV for the reconstructed (100) surface, 6.69 eV for the (110) surface, and 7.22 eV for the (111) surface. rsc.orgresearchgate.net This variation highlights how surface morphology can be used to tune the surface potential of this compound. rsc.orgresearchgate.net

| Surface Index | Surface Type | Relative Stability | Calculated Ionization Potential (eV) | Key Characteristics |

|---|---|---|---|---|

| (111) | Non-polar, Type II | Most Stable | 7.22 rsc.orgresearchgate.net | Thermodynamically favored, structurally stable, relaxed bulk termination. rsc.orgrsc.orgaip.orgtuwien.at |

| (110) | Non-polar, Type I | Intermediate | 6.69 rsc.orgresearchgate.net | Composed of charge-neutral stacked layers. rsc.org |

| (100) | Polar, Type III | Least Stable | 7.94 rsc.orgresearchgate.net | Requires reconstruction to achieve stability; can be In- or O-terminated. researchgate.net |

Surface Reconstruction and Relaxation of this compound

To achieve stability, surface atoms often rearrange in a manner different from the bulk crystal, a phenomenon known as surface reconstruction and relaxation.

For the polar (100) surface , a basic reconstruction that involves shifting half of the terminating atoms from the top to the bottom of the repeating unit is necessary to stabilize the surface. researchgate.net This leads to the possibility of either oxygen or indium terminations. researchgate.net Atomically-resolved Scanning Tunneling Microscopy (STM) has suggested that surface oxygen atoms on the (001) surface can undergo dimerization. aip.org

In contrast, the In₂O₃(111) surface is notable for its stability and typically exhibits a relaxed bulk termination without reconstruction. acs.orgtuwien.at The relaxation involves concerted layer breathing due to the loss of atomic coordination. researchgate.net However, under certain conditions, such as annealing in an ultra-high vacuum, the (111) surface can form an adatom-covered structure. acs.org DFT calculations show that indium adatoms can reside in threefold oxygen hollow sites. ucl.ac.uk The relaxation of the surface structure is a critical step in theoretical modeling to ensure atoms are in a local energy minimum. mdpi.com

Complexity of Atomic Arrangement on this compound Surfaces

The atomic arrangement on this compound surfaces, particularly the stable (111) surface, is notably complex. The In₂O₃(111) surface has a large unit cell (with a lattice constant of 1.43 nm) and exhibits a multitude of inequivalent oxygen and indium sites. acs.orgtuwien.at

Specifically, the unreconstructed (1x1) structure of the In₂O₃(111) surface has both 5- and 6-fold coordinated indium (In) atoms and 3- and 4-fold coordinated oxygen (O) atoms exposed. acs.org Within a single unit cell, there are 16 In atoms that fall into six distinct categories and four different types of 3-fold coordinated oxygen atoms. acs.org This chemical heterogeneity across the large unit cell creates a varied landscape for surface reactions. acs.orgnih.gov For instance, the corrugation of the In₂O₃ surface plays a significant role in the restructuring of deposited metal layers, where some oxygen atoms can be stripped from the oxide. researchgate.net

Water and Oxygen Speciation on this compound Surfaces

The interaction of water and oxygen with this compound surfaces is fundamental to its performance in applications like gas sensing and catalysis.

Oxygen Speciation: The stoichiometry of the In₂O₃ surface is dependent on the oxygen chemical potential. arxiv.org Under highly oxidizing conditions, the surface can feature dimerized oxygen atoms, forming peroxo-like species. arxiv.org Photoelectron spectroscopy studies have identified a shoulder at a higher binding energy in the O 1s core level after oxidation, which is indicative of a surface peroxide species. arxiv.org Conversely, under reducing conditions (such as annealing in a vacuum), an indium-terminated surface becomes favorable. arxiv.org